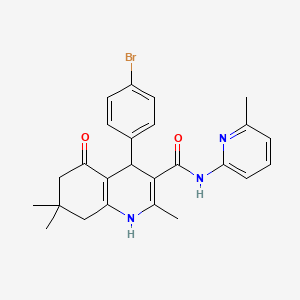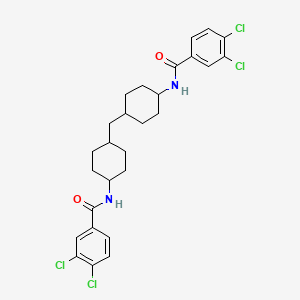
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide exerts its antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators, suggesting its anti-inflammatory effects may be due to its ability to modulate the immune response.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, suggesting it may have potential as a treatment for conditions such as arthritis and other inflammatory diseases. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have a mild sedative effect, making it a potential candidate for the treatment of anxiety and other related disorders.
实验室实验的优点和局限性
One of the advantages of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its broad range of potential therapeutic applications. However, one of the limitations of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects.
未来方向
There are many potential future directions for the study of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. Another area of research could focus on developing novel drug delivery systems to improve the solubility and bioavailability of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects, which could pave the way for the development of new and more effective therapeutic treatments.
合成方法
The synthesis of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)-4-piperidinecarboxylic acid with 2-furylmethylamine. The reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and a catalyst such as N-hydroxybenzotriazole. The resulting product is then purified using column chromatography to obtain pure 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide.
科学研究应用
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-17-6-2-1-4-15(17)13-21-9-7-14(8-10-21)18(22)20-12-16-5-3-11-23-16/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVTQRAKDHCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)

![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)

![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)
